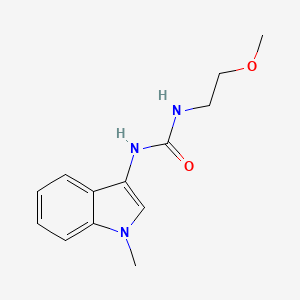

1-(2-methoxyethyl)-3-(1-methyl-1H-indol-3-yl)urea

Description

Urea Linkage and Functional Groups

The urea core (–NHC(=O)NH–) serves as the central scaffold, enabling hydrogen bonding via its polar amino and carbonyl groups. This contributes to solubility in polar solvents and potential bioactivity through interactions with biological targets.

Indole Moiety

The 1-methylindole substituent comprises a fused benzene-pyrrole ring system with a methyl group at the pyrrole nitrogen. Key features include:

- Aromaticity : Delocalized π-electrons in the benzene and pyrrole rings enhance stability.

- Reactivity : Electrophilic substitution occurs preferentially at the C3 position of the indole due to electron-rich aromaticity.

- Biological Relevance : Indole derivatives are precursors to neurotransmitters (e.g., serotonin) and exhibit antimicrobial/antioxidant properties.

Methoxyethyl Group

The 2-methoxyethyl substituent (–CH₂CH₂OCH₃) introduces:

- Solubility : Ethereal oxygen increases hydrophilicity, enhancing aqueous solubility.

- Conformational Flexibility : The ethylene chain allows rotational freedom, influencing molecular packing and interactions.

Comparative Analysis with Related Bis-Indolylurea Derivatives

Key Differences :

- Substituent Effects : The methoxyethyl group improves solubility compared to hydrophobic bis-indolyl derivatives.

- Reactivity : Single indole derivatives may exhibit lower steric hindrance, favoring enzymatic interactions.

Tautomerism and Conformational Isomerism in Solid vs. Solution States

Properties

IUPAC Name |

1-(2-methoxyethyl)-3-(1-methylindol-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-16-9-11(10-5-3-4-6-12(10)16)15-13(17)14-7-8-18-2/h3-6,9H,7-8H2,1-2H3,(H2,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIANYABFVKNOJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)NC(=O)NCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyethyl)-3-(1-methyl-1H-indol-3-yl)urea typically involves the reaction of 1-methyl-1H-indole-3-carboxylic acid with 2-methoxyethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of 1-(2-methoxyethyl)-3-(1-methyl-1H-indol-3-yl)urea may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve the yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of a high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyethyl)-3-(1-methyl-1H-indol-3-yl)urea undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various functionalized urea derivatives.

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development

The compound is being investigated for its potential as a lead compound in drug discovery, particularly for treating various types of cancer and other diseases. The indole structure is known for its biological activity, which can be leveraged in the development of novel therapeutics. Research indicates that this compound exhibits promising anticancer properties by interacting with specific molecular targets involved in cell proliferation and apoptosis.

Biological Activity

Studies have shown that 1-(2-methoxyethyl)-3-(1-methyl-1H-indol-3-yl)urea can influence several biological pathways. Its ability to form hydrogen bonds through the urea functionality enhances its interaction with biological targets, making it a candidate for further pharmacological studies.

Material Science

Development of New Materials

Due to its unique chemical properties, this compound may also be utilized in the development of new materials. Its structural characteristics allow it to serve as a building block for synthesizing more complex molecules that could be used in polymers, coatings, and other specialty chemicals.

Chemical Research

Synthetic Applications

In chemical research, 1-(2-methoxyethyl)-3-(1-methyl-1H-indol-3-yl)urea serves as a versatile reagent in organic synthesis. It can be employed as a precursor for creating more complex organic compounds or as an intermediate in various organic reactions. The ability to modify the indole structure through electrophilic aromatic substitution reactions further enhances its utility in synthetic chemistry.

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of 1-(2-methoxyethyl)-3-(1-methyl-1H-indol-3-yl)urea demonstrated significant inhibition of cell growth in various cancer cell lines. The mechanism was identified as the compound's ability to induce apoptosis through modulation of signaling pathways associated with cell survival.

Case Study 2: Material Development

Research focused on the application of this compound in creating novel polymeric materials revealed that it could enhance thermal stability and mechanical strength when incorporated into polymer matrices. This suggests potential industrial applications where enhanced material performance is required.

Summary Table of Applications

| Field | Application | Remarks |

|---|---|---|

| Medicinal Chemistry | Lead compound for anticancer drug development | Promising biological activities noted |

| Material Science | Development of new materials (polymers, coatings) | Enhances thermal stability and mechanical properties |

| Chemical Research | Synthetic building block for complex organic molecules | Versatile reagent for various organic reactions |

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-3-(1-methyl-1H-indol-3-yl)urea involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the methoxyethyl group can influence the compound’s solubility and bioavailability. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(2-methoxyethyl)-3-(1-methyl-1H-indol-3-yl)urea and related urea derivatives:

Key Findings:

Substituent Effects :

- The methoxyethyl group in the target compound enhances solubility compared to the trifluoromethylphenyl group in ’s compound, which is highly lipophilic .

- Indole modifications : The 1-methylindole in the target compound avoids metabolic instability associated with unsubstituted indoles (e.g., ’s compound), while maintaining π-π stacking interactions .

Polar moieties like the pyrrolidinone in ’s compound improve water solubility and hydrogen-bonding capacity, critical for target engagement .

Synthetic Considerations :

- The target compound’s synthesis likely parallels methods in , where indole isocyanates are coupled with amines under optimized nucleophilic conditions (yields >70% reported) .

- Crystallographic data for analogous compounds (e.g., ) suggest planar indole rings, which could inform docking studies for the target molecule .

Biological Activity

1-(2-Methoxyethyl)-3-(1-methyl-1H-indol-3-yl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and antimicrobial applications. Its unique structural features, including an indole moiety and a urea functional group, facilitate diverse interactions with biological targets.

Chemical Structure and Properties

The molecular formula of 1-(2-methoxyethyl)-3-(1-methyl-1H-indol-3-yl)urea is , and it has a molecular weight of approximately 246.31 g/mol. The presence of the methoxyethyl group enhances its lipophilicity, potentially improving its bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 246.31 g/mol |

| Key Functional Groups | Urea, Indole |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The indole ring system is known for its ability to engage in hydrogen bonding and π-π stacking interactions, which are crucial for binding to receptors and enzymes involved in cellular signaling pathways.

Potential Mechanisms Include:

- Inhibition of Transcription Factors : Research indicates that this compound may inhibit Gli1-mediated transcription, a pathway implicated in several cancers.

- Antimicrobial Activity : Studies have suggested that it exhibits antimicrobial properties, although the specific mechanisms remain under investigation.

Anticancer Properties

1-(2-Methoxyethyl)-3-(1-methyl-1H-indol-3-yl)urea has shown promise as an anticancer agent. It acts by inhibiting specific transcription factors that promote tumor growth. Structure-activity relationship (SAR) studies reveal that modifications to the indole and urea moieties can significantly influence its potency against various cancer cell lines.

Case Study: Glioma Cells

A study demonstrated that this compound effectively reduced the viability of glioma cells by interfering with Gli1 transcriptional activity. The results indicated a dose-dependent response, with higher concentrations leading to increased apoptosis.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary tests have shown effectiveness against certain bacterial strains, suggesting potential applications in treating infections.

Synthesis and Chemical Reactions

The synthesis of 1-(2-methoxyethyl)-3-(1-methyl-1H-indol-3-yl)urea typically involves the reaction of 1-methylindole with 2-methoxyethylamine in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC). This process is carried out under controlled conditions to ensure high yields and purity.

Reaction Pathways

The compound can undergo various chemical reactions:

- Oxidation : Can yield hydroxylated derivatives.

- Reduction : Can produce amine derivatives.

- Substitution : The methoxyethyl group can be replaced with other functional groups under specific conditions.

Research Applications

The compound's unique structure makes it a valuable building block in medicinal chemistry. It is being explored for:

- Pharmaceutical Development : As a potential therapeutic agent for cancer and infectious diseases.

- Material Science : Due to its stability and reactivity, it may be useful in developing new materials or polymers.

Q & A

Q. How can AI-driven tools like COMSOL Multiphysics enhance reaction engineering for this compound?

- Methodological Answer : Simulate heat/mass transfer in continuous-flow reactors using COMSOL’s CFD modules. Train ML models (e.g., random forests) on historical reaction data to predict optimal flow rates and residence times. highlights AI’s role in automating parameter optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.